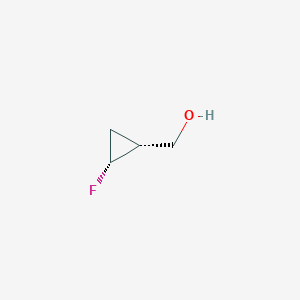
Sodium 2-acrylamidododecane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-acrylamidododecane-1-sulfonate is a chemical compound with the molecular formula C15H28NNaO4S and a molecular weight of 341.44 g/mol . It is commonly used in various industrial and research applications due to its unique properties, including its ability to act as a surfactant and its involvement in polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-acrylamidododecane-1-sulfonate typically involves the reaction of acrylamide with dodecane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-acrylamidododecane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate derivatives.
Polymerization: The acrylamide moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents to form sulfonic acid derivatives.
Reducing Agents: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.
Major Products:
Sulfonic Acid Derivatives: Formed through oxidation reactions.
Polymers: Produced via polymerization processes, which are useful in various industrial applications.
Aplicaciones Científicas De Investigación
Sodium 2-acrylamidododecane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and polymerization agent in the synthesis of various chemical compounds.
Biology: Employed in the preparation of biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and as a therapeutic agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mecanismo De Acción
The mechanism of action of Sodium 2-acrylamidododecane-1-sulfonate involves its ability to interact with various molecular targets through its sulfonate and acrylamide groups. The sulfonate group can form ionic interactions with positively charged molecules, while the acrylamide group can participate in polymerization reactions, leading to the formation of complex structures. These interactions enable the compound to exert its effects in various applications, including surfactant activity and polymer formation .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but lacks the acrylamide moiety.
Acrylamide: Shares the acrylamide group but does not have the long alkyl chain or sulfonate group.
Uniqueness: Sodium 2-acrylamidododecane-1-sulfonate is unique due to its combination of a long alkyl chain, acrylamide group, and sulfonate group. This unique structure allows it to act as both a surfactant and a polymerization agent, making it versatile in various applications .
Propiedades
IUPAC Name |
sodium;2-(prop-2-enoylamino)dodecane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4S.Na/c1-3-5-6-7-8-9-10-11-12-14(13-21(18,19)20)16-15(17)4-2;/h4,14H,2-3,5-13H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYBKGWBCODTNZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8026719.png)



